molecular formula C8H6N6O B6053779 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one

2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one

Cat. No.: B6053779
M. Wt: 202.17 g/mol
InChI Key: KOMFEGFHZVRZIU-UHFFFAOYSA-N
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Description

2,3,5,7,11,12-Hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one is a nitrogen-rich tricyclic compound characterized by a fused aromatic system containing six nitrogen atoms and a ketone functional group. Its structure comprises a bicyclic framework with bridgehead nitrogen atoms, contributing to unique electronic and steric properties.

Properties

IUPAC Name

2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c15-7-5-3-9-8-10-4-12-14(8)6(5)1-2-11-13-7/h1-4,11H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMFEGFHZVRZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNNC(=O)C2=C1N3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological processes.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one exerts its effects involves interactions with molecular targets and pathways. The compound’s multiple nitrogen atoms and tricyclic structure allow it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ditelluratetracyclo Compound (Crystal Structure Study)

Compound Name : 2-Phenyl-2k⁴,3-ditelluratetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]tetradeca-1(12),4,6,10,13-pentaen-2-ylium trifluoromethanesulfonate .

  • Structural Differences :
    • Heteroatoms : Replaces nitrogen with tellurium (Te), creating a tellurium-containing tetracyclic system.
    • Substituents : Includes a phenyl group and trifluoromethanesulfonate counterion, enhancing electrophilicity.
  • Crystallographic data reveal intermolecular interactions dominated by Te···O and Te···H contacts, contrasting with the nitrogen-driven hydrogen bonding in the hexazatricyclo compound.

Fidaxomicin (Macrolide Antibiotic)

Compound Name : Oxacyclooctadeca-3,5,9,13,15-pentaen-2-one derivative .

  • Structural Differences :
    • Macrocyclic vs. Tricyclic : Fidaxomicin is an 18-membered macrolide with oxygen atoms, while the target compound is a smaller tricyclic system with nitrogen.
    • Functional Groups : Contains dichloro- and hydroxybenzoyl substituents, critical for antibacterial activity against Clostridioides difficile.
  • Key Findings :
    • The macrocyclic structure of fidaxomicin enables selective binding to bacterial RNA polymerase, a mechanism unlikely in the rigid tricyclic hexazatricyclo compound .

Tetrazatricyclo Compound (Indexed Heterocycle)

Compound Name : 8-[(2,4-Dichlorophenyl)methylsulfanyl]-4-phenyl-4,5,7,9-tetrazatricyclo[7.5.0.02,6]tetradeca-1,5,7-trien-3-one .

  • Structural Differences :
    • Nitrogen Count : Contains four nitrogen atoms (tetraza) vs. six (hexaza) in the target compound.
    • Substituents : Features a dichlorophenyl group and methylsulfanyl moiety, increasing lipophilicity.

Data Table: Structural and Physicochemical Comparison

Property Target Compound Ditelluratetracyclo Compound Fidaxomicin Tetrazatricyclo Compound
Core Structure Tricyclic, hexazatricyclo Tetracyclic, ditelluratetracyclo Macrocyclic, oxacyclooctadeca Tricyclic, tetrazatricyclo
Heteroatoms 6 N 2 Te 5 O 4 N
Key Functional Groups Ketone Trifluoromethanesulfonate Dichlorobenzoyl, hydroxy Dichlorophenyl, methylsulfanyl
Bond Energy Range N/A −179.0 to +179.2 kJ/mol N/A N/A
Potential Applications Catalysis, materials science Redox-active materials Antibacterial therapy Pharmaceutical intermediates

Biological Activity

The compound 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one , a complex organic molecule characterized by its unique tricyclic structure and multiple nitrogen atoms, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N6OC_{10}H_{10}N_{6}O. Its structure is defined by multiple nitrogen atoms integrated into a tricyclic framework which influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₀H₁₀N₆O
IUPAC NameThis compound
CAS Number1030697-62-1

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes or receptors involved in various cellular processes. The presence of multiple nitrogen atoms may enhance its ability to form hydrogen bonds and interact with biological macromolecules.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that nitrogen-containing heterocycles can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects through the modulation of cell signaling pathways.
  • Neuroprotective Effects : Some derivatives have been reported to possess neuroprotective qualities that could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar tricyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively .
  • Anticancer Research : In vitro studies on analogs of this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Neuroprotection : Research involving derivatives showed promising results in protecting neuronal cells from oxidative stress-induced damage .

Comparative Analysis

A comparison with other similar compounds reveals unique aspects of this compound:

Compound Biological Activity Unique Features
Compound AAntimicrobialSimple structure
Compound BAnticancerContains sulfur atoms
This CompoundAntimicrobial & AnticancerMultiple nitrogen atoms enhancing reactivity

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